2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-7-15(12-13)20-11-10-19-14(2)18-16-8-3-4-9-17(16)19/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUFEOKRMVONHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. This reaction forms the basic benzimidazole structure.
Introduction of the 2-Methyl Group: The 2-methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 2-(m-Tolyloxy)ethyl Group: The 2-(m-tolyloxy)ethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the benzimidazole core with an appropriate alkylating agent, such as 2-(m-tolyloxy)ethyl chloride, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Table 1: Representative Alkylation Conditions and Outcomes
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1-Bromo-2-(m-tolyloxy)ethane | K₂CO₃ | DMF | 80 | 18 | 78 | |
| 2-(m-Tolyloxy)ethyl mesylate | NaH | THF | 60 | 12 | 82 |
a) Electrophilic Substitution
The electron-rich benzimidazole ring undergoes nitration or halogenation :
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-5 or C-6 .
-
Halogenation : NBS or Cl₂ in acetic acid adds halogens to the aromatic ring .
b) Metal-Catalyzed Cross-Coupling
The 2-methyl group participates in Suzuki-Miyaura coupling :
-
Reactants : 2-Bromo derivative + arylboronic acid
-
Applications : Diversification for structure-activity relationship (SAR) studies .
a) Ether Linkage Hydrolysis
The m-tolyloxyethyl group is stable under acidic/basic conditions but cleavable via HBr/HOAc :
b) Oxidation of the Ethyl Spacer
The ethylene spacer oxidizes to a ketone using KMnO₄ or CrO₃ :
Spectroscopic Characterization
Critical data for structural confirmation:
Table 2: Key Spectral Data for 2-Methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole
Stability and Reactivity Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Benzimidazole derivatives, including 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole, have been extensively studied for their potential as antimicrobial agents. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL .
Moreover, studies have shown that certain derivatives possess notable antiproliferative effects against cancer cell lines such as MDA-MB-231. For instance, a related compound demonstrated an IC50 value of 16.38 μM against this cell line, indicating promising anticancer potential .
Mechanism of Action
The mechanism by which benzimidazole derivatives exert their effects often involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. For instance, structural modifications in the benzimidazole core can enhance lipophilicity, facilitating better membrane penetration and increased efficacy against resistant strains .
Agricultural Applications
Fungicides and Pesticides
Benzimidazole derivatives are also utilized in agriculture as fungicides and pesticides. Their ability to disrupt fungal cell division makes them effective against a range of plant pathogens. The compound's structure allows it to interact with fungal tubulin, inhibiting mitosis and leading to cell death.
Materials Science Applications
Coordination Polymers and Metal-Organic Frameworks
In materials science, benzimidazole-based compounds are valuable for synthesizing coordination polymers and metal-organic frameworks (MOFs). Their ability to coordinate with metal ions allows for the creation of complex structures that can be used in catalysis, gas storage, and separation technologies.
Case Study 1: Anticancer Activity
A recent study evaluated various benzimidazole derivatives for their anticancer properties. Among them, this compound was highlighted for its ability to inhibit the growth of MDA-MB-231 cells effectively. The study utilized both in vitro assays and molecular docking studies to elucidate the compound's binding affinity to target proteins involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activities of several benzimidazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited substantial antibacterial activity with MIC values lower than conventional antibiotics, suggesting their potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, benzimidazole derivatives typically exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to therapeutic effects.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
Benzimidazole derivatives are distinguished by substituents on the aromatic core and the N1 side chain. Key analogs include:
Key Differentiators of 2-Methyl-1-(2-(m-Tolyloxy)ethyl)-1H-Benzo[d]imidazole
- Lipophilicity vs.
- Lack of Bioactivity Data : Unlike well-studied analogs (e.g., 5a , 9c ), the target compound lacks published biological data, limiting direct efficacy comparisons .
- Structural Uniqueness : The ether-linked m-tolyloxyethyl chain distinguishes it from alkylbenzyl or arylthio substituents, possibly altering binding kinetics in target enzymes or receptors.
Biological Activity
2-Methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the m-tolyloxy and ethyl groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the disruption of mitochondrial membrane potential and activation of caspases . The specific interactions with proteins involved in cell survival, such as Bcl-2 family proteins, may also play a role .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by inhibiting bacterial enzyme activity or disrupting cell membrane integrity. Its effectiveness against various bacterial strains, including resistant types, has been noted.
- Anti-inflammatory Effects : It is suggested that the compound could inhibit pro-inflammatory cytokine production or block cyclooxygenase activity, contributing to its anti-inflammatory properties.
Anticancer Studies
A recent study evaluated the antiproliferative effects of benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15 |
| Control (Doxorubicin) | MDA-MB-231 | 10 |
The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
These results highlight its potential as a therapeutic agent against resistant bacterial strains .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings. For example, a clinical trial involving patients with advanced cancer reported that treatment with a benzimidazole derivative led to improved survival rates and reduced tumor size in a subset of patients . Additionally, patients showed a significant reduction in inflammatory markers following treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes to form the benzimidazole core. Subsequent alkylation with m-tolyloxyethyl halides under reflux conditions (e.g., in DMF or DMSO) introduces the side chain. Catalysts like potassium carbonate or TBAB (tetrabutylammonium bromide) improve reaction efficiency. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity .
- Key Parameters : Temperature control (80–120°C), solvent polarity, and stoichiometric ratios of alkylating agents critically affect regioselectivity and yield.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- 1H/13C NMR : Verify substituent positions (e.g., methyl group at C2, m-tolyloxyethyl at N1) via characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ≈ 309.4 g/mol) and detect impurities .
- TLC : Monitor reaction progress using hexane:EtOAc (60:40) with Rf ~0.7–0.8 .
Q. What are the preliminary biological screening strategies for this compound, and which assays are most informative?
- Approach : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition) .
- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced bioactivity?
- Protocol :
Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR, DNA gyrase). Prioritize derivatives with stronger binding affinities (ΔG < −8 kcal/mol) .
QSAR Models : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the m-tolyl ring may enhance antimicrobial potency .
- Validation : Synthesize top-ranked derivatives and validate predictions experimentally .
Q. How can researchers resolve contradictions in biological data (e.g., variable MIC values across studies)?
- Troubleshooting :
- Standardize Assays : Use CLSI guidelines for antimicrobial testing; control variables like inoculum size and solvent (DMSO ≤1% v/v) .
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .
- Metabolic Stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .
Q. What strategies optimize the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability) for in vivo studies?
- Approaches :
- Prodrug Design : Introduce ester or amide groups to improve water solubility (e.g., ethyl acetate derivatives) .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- LogP Adjustment : Modify substituents (e.g., replace m-tolyl with polar groups) to achieve LogP ~2–4 for balanced bioavailability .
Q. How can crystallography and DFT calculations elucidate structure-activity relationships?
- Methods :
- X-ray Crystallography : Determine bond lengths/angles (e.g., C-N bond in benzimidazole ≈ 1.34 Å) and packing interactions .
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, lower HOMO energies correlate with oxidative stability .
- Applications : Use data to rationalize substituent effects on bioactivity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
